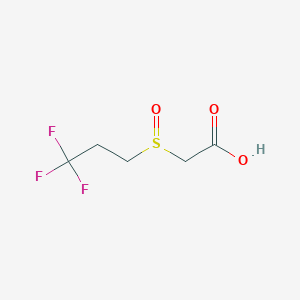
lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that combines the properties of lithium ions with a pyridine and pyrrole-based ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the coordination of lithium ions with the pyridine and pyrrole-based ligand. One common method involves the reaction of 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid with a lithium salt, such as lithium chloride or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous solutions of sodium or potassium salts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the pyrrole and pyridine rings.
Substitution: Compounds with different cations replacing the lithium ion.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-imidazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-thiazole-2-carboxylate
Uniqueness
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of pyridine and pyrrole rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. The presence of both nitrogen-containing heterocycles allows for versatile binding modes and enhanced stability in various chemical environments.
Eigenschaften
IUPAC Name |
lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWCGDRIPKGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)








![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![1-[4-(4-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2375781.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
